molecular formula C7H9F6NO3 B2973836 3-((Trifluoromethoxy)methyl)azetidine 2,2,2-trifluoroacetate CAS No. 2248413-51-4

3-((Trifluoromethoxy)methyl)azetidine 2,2,2-trifluoroacetate

Cat. No. B2973836
CAS RN: 2248413-51-4
M. Wt: 269.143
InChI Key: MUAHHVUYZHQXKG-UHFFFAOYSA-N
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Description

“3-((Trifluoromethoxy)methyl)azetidine 2,2,2-trifluoroacetate” is a chemical compound with the IUPAC name 3-fluoro-3-(methoxymethyl)azetidine 2,2,2-trifluoroacetate . It has a molecular weight of 233.16 . The compound is stored in a refrigerator and is shipped at room temperature . It is available in liquid form .


Molecular Structure Analysis

The InChI code for “3-((Trifluoromethoxy)methyl)azetidine 2,2,2-trifluoroacetate” is 1S/C5H10FNO.C2HF3O2/c1-8-4-5(6)2-7-3-5;3-2(4,5)1(6)7/h7H,2-4H2,1H3;(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“3-((Trifluoromethoxy)methyl)azetidine 2,2,2-trifluoroacetate” is a liquid at room temperature . It has a molecular weight of 233.16 . The compound is stored in a refrigerator and is shipped at room temperature .

Scientific Research Applications

Multicomponent Coupling Reactions

Trifluoroacetic acid (TFA) promotes the multicomponent coupling of aziridines, arynes, and water. This reaction yields medicinally important N-aryl β-amino alcohol derivatives. When azetidines are used instead, N-aryl γ-amino alcohol derivatives are produced, showcasing the versatility of these reactions in synthesizing complex organic structures with potential pharmaceutical applications (Roy et al., 2015).

Novel Ligand Synthesis for Nicotinic Receptors

The synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, a novel ligand for nicotinic receptors, was achieved through a Stille coupling process. This compound, synthesized via coupling [11C]iodomethane with specific azetidine-1-carboxylate at 80°C, followed by deprotection using trifluoroacetic acid, highlights the role of azetidines in developing new tools for neurological research (Karimi & Långström, 2002).

Synthesis of Constrained Azaheterocycles

A study outlined the development of 1-alkyl-2-(trifluoromethyl)azetidines, a new class of constrained azaheterocycles, starting from ethyl 4,4,4-trifluoroacetoacetate. This work emphasized the potential of such compounds in medicinal chemistry, given their unique structural and electronic properties (Kenis et al., 2012).

Trifluoromethylation Reactions

Recent advancements have been made in the trifluoromethylation of aromatic compounds, a reaction essential for introducing trifluoromethyl groups into molecules. These groups are highly valued in pharmaceuticals and agrochemicals for their ability to enhance metabolic stability, lipophilicity, and overall molecular properties. Techniques involving trifluoroacetic acid and related compounds are at the forefront of enabling the selective addition of CF3 groups to complex organic molecules (Goossen et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

2,2,2-trifluoroacetic acid;3-(trifluoromethoxymethyl)azetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO.C2HF3O2/c6-5(7,8)10-3-4-1-9-2-4;3-2(4,5)1(6)7/h4,9H,1-3H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAHHVUYZHQXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)COC(F)(F)F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F6NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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